molecular formula C17H19ClN2O3 B5573377 3-chloro-1-cyclohexyl-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione

3-chloro-1-cyclohexyl-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione

Cat. No.: B5573377
M. Wt: 334.8 g/mol
InChI Key: FFQMMDYHFSGRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-1-cyclohexyl-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C17H19ClN2O3 and its molecular weight is 334.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.1084202 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoluminescent Materials

3-Chloro-1-cyclohexyl-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione is structurally related to 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) compounds, which are known for their applications in creating photoluminescent materials. DPP and its derivatives are used in synthesizing π-conjugated polymers and copolymers, which exhibit strong photoluminescence and high photochemical stability. These properties make them suitable for electronic applications, such as in organic light-emitting diodes (OLEDs) and photovoltaic cells (Beyerlein & Tieke, 2000).

Synthesis of 3-Acyltetramic Acids

The compound is also related to pyrrolidine-2,4-diones, which are precursors for synthesizing 3-acyltetramic acids. These acids are obtained through acylation, demonstrating the compound's potential utility in organic synthesis and the development of new chemical entities with potential biological activities (Jones et al., 1990).

Anti-Cancer Therapeutics

Derivatives of this compound, such as certain pyrrole derivatives, have been studied for their potential as anti-cancer therapeutics. These derivatives can inhibit protein kinases like EGFR and VEGFR, which are critical in cancer progression. Moreover, they exhibit anti-inflammatory and proapoptotic activities, showing promise in cancer treatment (Kuznietsova et al., 2019).

Electron Transport Materials

The compound is structurally related to diketopyrrolopyrrole (DPP) backbones used in n-type conjugated polyelectrolytes, which serve as electron transport layers in polymer solar cells. The electron-deficient nature and planar structure of DPP derivatives facilitate electron extraction and reduce exciton recombination at the active layer/cathode interface, enhancing the efficiency of solar cells (Hu et al., 2015).

Heterocyclic Compound Synthesis

The structural features of this compound are conducive to the synthesis of heterocyclic compounds. For instance, reactions with 1,3-diones and 2-(aminomethyl)pyridine can efficiently produce 3,5-disubstituted-2-(2-pyridyl)pyrroles, showcasing the compound's utility in creating diverse heterocyclic structures with potential pharmaceutical applications (Klappa et al., 2002).

Properties

IUPAC Name

3-chloro-1-cyclohexyl-4-(2-methoxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-23-13-10-6-5-9-12(13)19-15-14(18)16(21)20(17(15)22)11-7-3-2-4-8-11/h5-6,9-11,19H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQMMDYHFSGRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C(=O)N(C2=O)C3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.